molecular formula C10H9ClF2O3 B14058233 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one

Cat. No.: B14058233
M. Wt: 250.62 g/mol
InChI Key: JQLLXPOVVRHUOC-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one is an organic compound that features a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)-5-hydroxybenzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one.

    Reduction: Formation of 1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-amine.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating specific enzymes.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

    Interacting with Receptors: Altering receptor activity to produce a physiological response.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethoxy group and a hydroxy group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C10H9ClF2O3

Molecular Weight

250.62 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O3/c1-5(14)9(11)6-2-7(15)4-8(3-6)16-10(12)13/h2-4,9-10,15H,1H3

InChI Key

JQLLXPOVVRHUOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)OC(F)F)O)Cl

Origin of Product

United States

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